1-(4-Phenylthiophen-2-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylthiophen-2-yl)methanaminehydrochloride is an organic compound belonging to the class of phenylmethylamines. This compound is characterized by a phenyl group substituted by a methanamine moiety, which is further connected to a thiophene ring. The chemical formula for this compound is C11H11NS·HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride typically involves the reaction of 4-bromothiophene with phenylboronic acid in the presence of a palladium catalyst to form 4-phenylthiophene. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl or thiophene derivatives.
Scientific Research Applications
1-(4-Phenylthiophen-2-yl)methanaminehydrochloride finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
1-(4-Thiophen-2-ylphenyl)methanamine: Shares a similar structure but lacks the hydrochloride moiety.
(5-Phenylthiophen-2-yl)methanamine hydrochloride: Another closely related compound with similar chemical properties.
Uniqueness: 1-(4-Phenylthiophen-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride moiety, which can influence its solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H12ClNS |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9;/h1-6,8H,7,12H2;1H |
InChI Key |
DVAWNWOTPINLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.